molecular formula C47H48N2O9 B11540310 dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate

dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate

Cat. No.: B11540310
M. Wt: 784.9 g/mol
InChI Key: LSYUKGGTCFXGRW-UHFFFAOYSA-N
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Description

OCTYL 4-[5-(2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is a complex organic compound characterized by its unique structure, which includes multiple isoindole and benzoate groups

Preparation Methods

The synthesis of OCTYL 4-[5-(2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves several steps. The synthetic route typically starts with the preparation of the isoindole and benzoate precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. Common reagents used in the synthesis include octyl alcohol, phthalic anhydride, and benzoic acid derivatives.

Chemical Reactions Analysis

OCTYL 4-[5-(2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoate and isoindole groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

OCTYL 4-[5-(2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized materials and chemical products.

Mechanism of Action

The mechanism of action of OCTYL 4-[5-(2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

OCTYL 4-[5-(2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C47H48N2O9

Molecular Weight

784.9 g/mol

IUPAC Name

octyl 4-[5-[2-(4-octoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C47H48N2O9/c1-3-5-7-9-11-13-27-57-46(55)31-15-21-35(22-16-31)48-42(51)37-25-19-33(29-39(37)44(48)53)41(50)34-20-26-38-40(30-34)45(54)49(43(38)52)36-23-17-32(18-24-36)47(56)58-28-14-12-10-8-6-4-2/h15-26,29-30H,3-14,27-28H2,1-2H3

InChI Key

LSYUKGGTCFXGRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)OCCCCCCCC

Origin of Product

United States

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